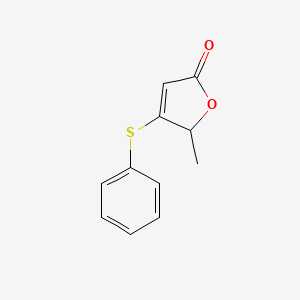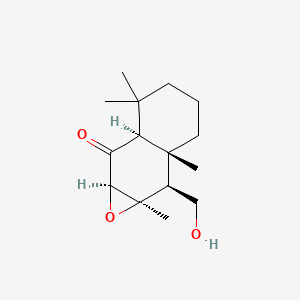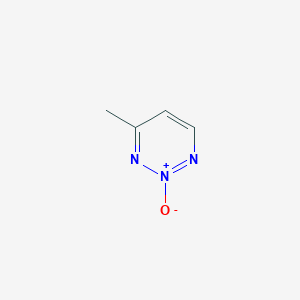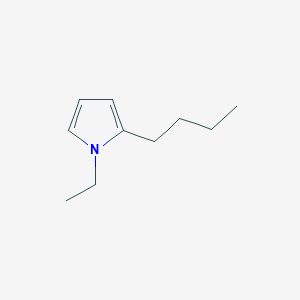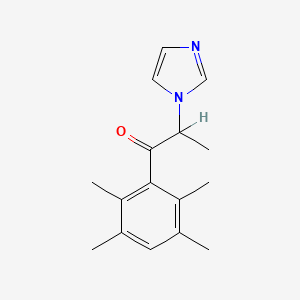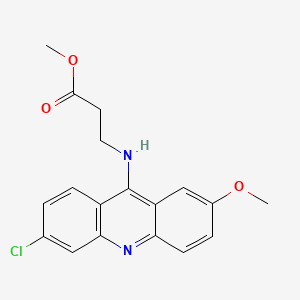![molecular formula C20H32O7 B14438906 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- CAS No. 76377-04-3](/img/structure/B14438906.png)
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is a complex organic compound known for its unique structure and properties. It is a type of crown ether, specifically 18-crown-6, which is widely used in various chemical applications due to its ability to form stable complexes with metal cations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- can be synthesized through a modified Williamson ether synthesis. This involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . The reaction conditions typically require a controlled environment to ensure the formation of the desired crown ether structure.
Industrial Production Methods
Industrial production of this compound often involves the oligomerization of ethylene oxide. This method is preferred due to its efficiency and scalability . The compound can be purified by distillation or recrystallization from hot acetonitrile, ensuring high purity for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using common reducing agents.
Substitution: Substitution reactions are common, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- involves its ability to form stable complexes with metal cations. This is due to the presence of multiple oxygen atoms in its structure, which can coordinate with metal ions. The compound acts as a ligand, binding to metal cations and stabilizing them in solution . This property is particularly useful in catalysis and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzo-18-crown-6: Similar in structure but contains benzene rings, which affect its chemical properties.
Triglyme: Another crown ether with different applications and properties.
Hexaaza-18-crown-6: Contains nitrogen atoms in place of some oxygen atoms, leading to different reactivity and applications.
Uniqueness
1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]- is unique due to its specific structure, which allows it to form highly stable complexes with metal cations. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .
Eigenschaften
CAS-Nummer |
76377-04-3 |
|---|---|
Molekularformel |
C20H32O7 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(phenylmethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C20H32O7/c1-2-4-19(5-3-1)16-26-18-20-17-25-13-12-23-9-8-21-6-7-22-10-11-24-14-15-27-20/h1-5,20H,6-18H2 |
InChI-Schlüssel |
PTJWVJSNOQCYIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOCCOC(COCCOCCO1)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





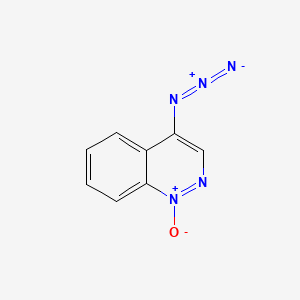
![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
